N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c15-12-3-1-11(2-4-12)9-16-14(21)20-7-5-19(6-8-20)13-10-17-22-18-13/h1-4,10H,5-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVTAREABMRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Thiadiazole-Piperazine Coupling
Key parameters influencing this step include:
-
Solvent polarity : Polar aprotic solvents like DMSO enhance nucleophilicity but may lead to side reactions with sensitive substrates.
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Catalytic systems : Copper-based catalysts improve regioselectivity for thiadiazole functionalization.
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Temperature : Elevated temperatures (>100°C) accelerate coupling but risk decomposition of the thiadiazole ring.
Introduction of the (4-Chlorophenyl)Methyl Carboxamide Group
The N-[(4-chlorophenyl)methyl]carboxamide group is introduced via amide bond formation between the piperazine-thiadiazole intermediate and 4-chlorobenzyl isocyanate or via chloroacetylation followed by nucleophilic substitution.
Amide Coupling Using 4-Chlorobenzyl Isocyanate
Reacting 4-(1,2,5-thiadiazol-3-yl)piperazine with 4-chlorobenzyl isocyanate in dichloromethane (DCM) at 0–5°C for 2 hours yields the target compound. Triethylamine is added to scavenge HCl, improving the reaction efficiency (yield: 72%).
Chloroacetylation and Displacement
An alternative route involves:
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Chloroacetylation : Treating the piperazine-thiadiazole intermediate with chloroacetyl chloride in ethanol at reflux for 3 hours to form N-chloroacetyl-piperazine-thiadiazole.
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Nucleophilic substitution : Reacting the chloroacetyl intermediate with 4-chlorobenzylamine in acetonitrile at 60°C for 6 hours, yielding the final product (65% yield).
Catalytic Hydrogenation for Intermediate Amination
Catalytic hydrogenation is critical for reducing nitro or azide intermediates in multi-step syntheses. For example, the reduction of a nitro-substituted precursor to an amine intermediate (e.g., 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate) employs palladium on carbon (Pd/C) under hydrogen pressure.
Hydrogenation Conditions and Yields
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield |
|---|---|---|---|---|
| 10% Pd/C | Ethanol | 60 | 5 | 68% |
| 5% Pd/C | Ethyl acetate | 45 | 3 | 90% |
| RaNi | THF | 50 | 5 | 100% |
Data adapted from hydrogenation protocols for analogous piperazine derivatives. Higher pressures and RaNi catalysts maximize yield but require careful handling due to pyrophoric risks.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 365.8 ([M+H]+), consistent with the molecular formula C14H15ClN4OS.
Challenges and Optimization Opportunities
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Byproduct Formation : Competing reactions during chloroacetylation may generate N,N-bis-chloroacetyl derivatives. Using stoichiometric ratios and low temperatures minimizes this.
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Catalyst Deactivation : Pd/C catalysts lose activity after repeated use. Fresh catalyst batches or switching to RaNi improves consistency.
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Solvent Selection : Ethanol and DMSO are preferred for solubility, but ethyl acetate reduces side reactions in hydrogenations .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that the compound may serve as an enzyme inhibitor. It has been studied for its potential to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated significant inhibitory effects, suggesting that this compound could be developed into a therapeutic agent for cognitive disorders .
Antimicrobial Properties
Compounds similar in structure have shown notable antimicrobial activity. For instance, piperazine derivatives have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The thiadiazole moiety contributes to this activity by disrupting bacterial cell wall synthesis .
Anticancer Activity
Recent studies highlight the anticancer potential of thiadiazole-based compounds. Modifications to the structure of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide have led to enhanced antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis in cancer cells .
Antibacterial Screening
A study evaluated various piperazine derivatives for antibacterial effectiveness. The results indicated that certain derivatives exhibited IC50 values that suggest strong inhibition against specific strains of bacteria. This reinforces the potential use of this compound in developing new antibiotics .
Neuroprotective Effects
Another research study focused on the neuroprotective effects of thiadiazole derivatives. The findings revealed that these compounds could protect neuronal cells from oxidative stress and apoptosis, making them promising candidates for further development in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Backbone
The following table summarizes key structural and functional differences:
Key Observations :
- Thiadiazole vs. Other Heterocycles : The 1,2,5-thiadiazole in the target compound differs from 1,2,4-thiadiazole derivatives (e.g., ) in electronic properties and hydrogen-bonding capacity due to altered sulfur and nitrogen positions.
- Conformational Stability : Piperazine rings in analogues adopt chair conformations (e.g., ), suggesting similar stability for the target compound.
Pharmacological Comparisons
- Cytotoxicity: Compound 25 (N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide) exhibits potent activity against HCT-116 colon cancer cells (IC₅₀ = 1.29 μM) . The target compound’s benzyl-thiadiazole motif may confer similar cytotoxicity, though testing is required.
- Enzyme Inhibition : The 1,2,4-thiadiazole analogue () inhibits FAAH, a target in pain and inflammation. The 1,2,5-thiadiazole variant in the target compound could modulate FAAH with altered potency due to structural differences.
Example Pathway for Target Compound :
- Step 1: React 1,2,5-thiadiazole-3-carboxylic acid with piperazine to form 4-(1,2,5-thiadiazol-3-yl)piperazine.
- Step 2: Couple with (4-chlorophenyl)methyl isocyanate to form the carboxamide.
Physicochemical Properties
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 4-chlorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group. The synthesis generally involves the reaction of 4-chlorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base like potassium carbonate, typically in dimethylformamide (DMF) under elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways influenced by this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.
Antimicrobial Properties
This compound has shown promising antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. For instance:
| Microorganism | Activity |
|---|---|
| Mycobacterium tuberculosis | Inhibitory effects observed |
| Staphylococcus aureus | Moderate antibacterial activity |
| Candida albicans | Antifungal properties noted |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potential for further development in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study conducted on a series of piperazine derivatives found that modifications in the thiadiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Studies : Research has shown that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
Q & A
Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a 4-chlorobenzylamine derivative with a 1,2,5-thiadiazole-containing piperazine intermediate. Key steps include:
- Acylation : Reacting 4-chlorobenzylamine with a carbamoyl chloride derivative under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF .
- Piperazine Functionalization : Introducing the thiadiazole moiety via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like Pd for Suzuki-Miyaura couplings .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for minimizing byproducts. For example, using DMF as a solvent enhances solubility of intermediates but may require post-reaction purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon frameworks. For instance, the piperazine ring’s chair conformation can be verified via coupling constants in 1H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the thiadiazole and piperazine rings, which influence receptor binding .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors (e.g., 5-HT1A)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. The thiadiazole ring’s electron-deficient nature may form π-π stacking with receptor aromatic residues, while the carboxamide group engages in hydrogen bonding .
- MD Simulations : GROMACS or AMBER track stability of the ligand-receptor complex over 100 ns. Metrics include root-mean-square deviation (RMSD) to evaluate conformational changes .
- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement using [3H]-8-OH-DPAT for 5-HT1A) to resolve discrepancies .
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare data from PubChem, ChEMBL, and peer-reviewed studies. For example, conflicting IC50 values for dopamine D3 receptor binding may arise from assay conditions (e.g., cell line variability) .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributions of hydrophobicity or steric effects .
- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonists from antagonists in functional assays .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Profiling :
- Absorption : Measure oral bioavailability in rodent models using LC-MS/MS to quantify plasma concentrations post-administration .
- Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
- Blood-Brain Barrier (BBB) Penetration : Assess via in situ perfusion models; logP values >2.5 (calculated via ChemAxon) suggest favorable permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
